An In-depth Technical Guide to 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
An In-depth Technical Guide to 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
This technical guide provides a comprehensive overview of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines its chemical structure, a plausible synthetic route, representative analytical data, and its putative mechanism of action based on the well-understood pharmacology of the benzodiazepine class of molecules.
Core Compound Information
7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine , also known as tert-butyl 7-amino-2,3-dihydro-1H-benzo[e][1][2]diazepine-4(5H)-carboxylate, is a derivative of the benzodiazepine scaffold. The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the nitrogen atoms of the diazepine ring and an amino group on the benzene ring makes it a versatile intermediate for the synthesis of more complex molecules.
Chemical Structure:
-
IUPAC Name: tert-butyl 7-amino-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-4-carboxylate
-
CAS Number: 886364-45-0
-
Molecular Formula: C₁₄H₂₁N₃O₂
-
Molecular Weight: 263.34 g/mol
Representative Analytical Data
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-6.5 | m | 3H | Aromatic protons |
| ~4.5 | br s | 2H | -CH₂- (diazepine ring) |
| ~3.5 | t | 2H | -CH₂- (diazepine ring) |
| ~2.8 | t | 2H | -CH₂- (diazepine ring) |
| ~1.4 | s | 9H | Boc (-C(CH₃)₃) |
| ~3.6 | br s | 2H | -NH₂ |
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~155 | Carbonyl (Boc) |
| ~145 | Aromatic C-NH₂ |
| ~130-115 | Aromatic carbons |
| ~80 | Quaternary C (Boc) |
| ~50-40 | Methylene carbons (diazepine ring) |
| ~28 | Methyl carbons (Boc) |
Table 3: Representative Mass Spectrometry Data
| Technique | Mode | Expected m/z | Interpretation |
| ESI-MS | Positive | 264.1655 | [M+H]⁺ |
| ESI-MS | Positive | 208.1288 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| ESI-MS | Positive | 164.1026 | [M+H - Boc]⁺ |
Experimental Protocols
The following is a plausible, generalized experimental protocol for the synthesis of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, based on common synthetic strategies for related compounds. This protocol involves the initial synthesis of a nitro-substituted benzodiazepine precursor, followed by reduction of the nitro group to the desired amine.
Part 1: Synthesis of tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-4-carboxylate
-
Starting Materials: 2-amino-5-nitrobenzylamine and a suitable N-Boc protected amino acid (e.g., N-Boc-glycine).
-
Coupling: Dissolve 2-amino-5-nitrobenzylamine and N-Boc-glycine in a suitable solvent such as dichloromethane (DCM). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: The resulting amide intermediate is then subjected to a reductive amination/cyclization step. This can be achieved using a reducing agent such as sodium triacetoxyborohydride in a solvent like dichloroethane.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain tert-butyl 7-nitro-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-4-carboxylate.
Part 2: Reduction to 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
-
Reaction Setup: Dissolve the nitro-substituted benzodiazepine from Part 1 in a solvent such as ethanol or methanol.
-
Reduction: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or chemical reduction (e.g., using tin(II) chloride in ethanol or iron powder in acetic acid).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst. If a chemical reductant was used, neutralize the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
Putative Signaling Pathway and Mechanism of Action
Benzodiazepines are well-established as positive allosteric modulators of the GABA-A receptor.[1][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and an inhibitory effect on neurotransmission.[4]
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[1][3] This binding event does not open the channel directly but enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[3] This potentiation of GABAergic inhibition is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.
Below is a diagram illustrating the proposed signaling pathway for a benzodiazepine acting on a GABA-A receptor.
Caption: Proposed signaling pathway of a benzodiazepine at the GABA-A receptor.
Experimental Workflow for Synthesis and Characterization
The logical flow for the synthesis and characterization of 7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is depicted in the following diagram.
